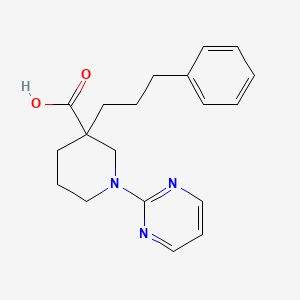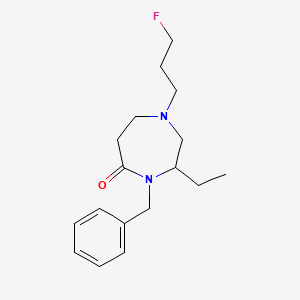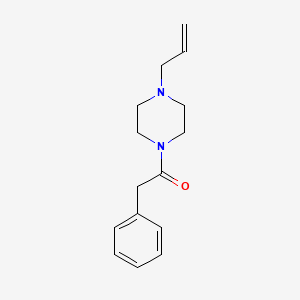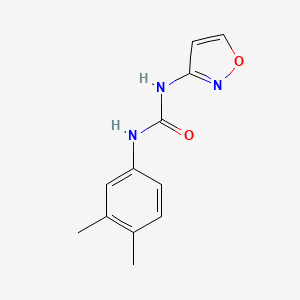![molecular formula C16H24N2O4S B5364422 N-cyclopentyl-2-{4-[methyl(methylsulfonyl)amino]phenoxy}propanamide](/img/structure/B5364422.png)
N-cyclopentyl-2-{4-[methyl(methylsulfonyl)amino]phenoxy}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-2-{4-[methyl(methylsulfonyl)amino]phenoxy}propanamide, also known as GSK-2193874, is a small molecule inhibitor of the protein GPR119. GPR119 is a G-protein-coupled receptor that is primarily expressed in pancreatic beta cells and intestinal L-cells. The activation of GPR119 leads to the release of insulin and glucagon-like peptide-1 (GLP-1), which are important regulators of glucose homeostasis. GSK-2193874 has been studied for its potential use in the treatment of type 2 diabetes and obesity.
Mechanism of Action
N-cyclopentyl-2-{4-[methyl(methylsulfonyl)amino]phenoxy}propanamide is a selective inhibitor of GPR119. By inhibiting GPR119, this compound reduces the release of insulin and GLP-1 in response to glucose. This leads to a decrease in blood glucose levels and an increase in insulin sensitivity. This compound also reduces food intake by increasing GLP-1 secretion and reducing ghrelin secretion.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to improve glucose tolerance, increase insulin secretion, and reduce food intake. It has also been shown to increase GLP-1 secretion and reduce ghrelin secretion. In clinical studies, this compound has been shown to improve glycemic control and reduce body weight in patients with type 2 diabetes.
Advantages and Limitations for Lab Experiments
N-cyclopentyl-2-{4-[methyl(methylsulfonyl)amino]phenoxy}propanamide has several advantages for lab experiments. It is a selective inhibitor of GPR119, which allows for the specific study of GPR119 signaling pathways. It also has good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, this compound has some limitations for lab experiments. It is a small molecule inhibitor, which may limit its ability to penetrate certain tissues or cell types. It also has off-target effects on other G-protein-coupled receptors, which may complicate data interpretation.
Future Directions
There are several future directions for the study of N-cyclopentyl-2-{4-[methyl(methylsulfonyl)amino]phenoxy}propanamide. One potential direction is the development of more selective inhibitors of GPR119 that do not have off-target effects on other G-protein-coupled receptors. Another potential direction is the study of this compound in combination with other drugs for the treatment of type 2 diabetes and obesity. Finally, the study of this compound in animal models of other diseases, such as inflammatory bowel disease, may provide insight into the role of GPR119 in other physiological processes.
Synthesis Methods
The synthesis of N-cyclopentyl-2-{4-[methyl(methylsulfonyl)amino]phenoxy}propanamide has been described in several publications. The most common method involves the reaction of 4-(methylsulfonyl)aniline with 2-bromo-1-(cyclopentylamino)propan-1-one to form the intermediate 4-(methylsulfonyl)-N-cyclopentyl-2-oxo-1,2-dihydropyridine-3-carboxamide. This intermediate is then reacted with 4-bromo-2-(2-(cyclopentylamino)propan-2-yloxy)phenol to form the final product, this compound.
Scientific Research Applications
N-cyclopentyl-2-{4-[methyl(methylsulfonyl)amino]phenoxy}propanamide has been studied extensively for its potential use in the treatment of type 2 diabetes and obesity. In preclinical studies, this compound has been shown to improve glucose tolerance and increase insulin secretion in response to glucose. It has also been shown to increase GLP-1 secretion and reduce food intake, leading to weight loss.
properties
IUPAC Name |
N-cyclopentyl-2-[4-[methyl(methylsulfonyl)amino]phenoxy]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-12(16(19)17-13-6-4-5-7-13)22-15-10-8-14(9-11-15)18(2)23(3,20)21/h8-13H,4-7H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHJYVMYKLQTNNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCCC1)OC2=CC=C(C=C2)N(C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]-2-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B5364339.png)
![7-acetyl-3-(butylthio)-6-ethyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5364342.png)
![5-{3-ethoxy-4-[3-(4-ethylphenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5364349.png)

![4-chloro-1-methyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B5364364.png)


![3-amino-N-phenyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B5364389.png)
![N-(2-hydroxy-5-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5364394.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(3-bromo-4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5364405.png)
![N-[1-(3-fluorobenzyl)-5-oxopyrrolidin-3-yl]-7-methyl[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxamide](/img/structure/B5364420.png)

![1-[3-oxo-3-(2-pyridin-2-ylpyrrolidin-1-yl)propyl]-1H-1,2,3-benzotriazole](/img/structure/B5364453.png)
